(-)-Viriditoxin is a secondary metabolite primarily isolated from various fungal species, notably Aspergillus viridinutans [], Paecilomyces variotii [, , , , ], and Spicaria divaricata [, ]. Taxonomically, (-)-viriditoxin belongs to the bis-naphthopyrone class of compounds, characterized by their unique dimeric structure []. Notably, (-)-viriditoxin exhibits atropisomerism, meaning it exists in two distinct enantiomeric forms due to restricted rotation around a chemical bond []. This characteristic has significant implications for its biological activity, as different atropisomers can interact differently with biological targets [].
(-)-Viriditoxin has emerged as a valuable tool in scientific research due to its diverse biological activities. It has demonstrated antibacterial properties [, , , , ] by inhibiting the bacterial cell division protein FtsZ [, , , , ], which is crucial for bacterial cell wall formation. Furthermore, (-)-viriditoxin has shown anticancer potential by inducing apoptosis in cancer cells [, , , ]. These properties highlight the potential of (-)-viriditoxin as a lead compound for developing novel antibacterial and anticancer therapies.
The synthesis of (-)-viriditoxin has been achieved through various approaches, with a focus on developing efficient and enantioselective methods. One reported approach involves a multistep synthesis starting with the readily available 3,5-dimethoxybenzaldehyde []. Key steps in this synthesis include a Prins cyclization to construct the pyran ring and a Suzuki-Miyaura coupling to form the biaryl bond []. Another synthesis strategy utilizes an enantioselective intramolecular phenolic oxidative coupling as the pivotal step []. This method employs a chiral catalyst to control the stereochemistry of the coupling reaction, leading to the formation of (-)-viriditoxin with high enantiomeric excess [].
(-)-Viriditoxin, being a complex organic molecule, can undergo various chemical reactions. One notable reaction is the oxidative dimerization of semi-viriditoxin, a monomeric precursor, to yield (-)-viriditoxin [, , ]. This reaction is catalyzed by a multicopper oxidase enzyme (VdtB) and is highly regioselective, occurring specifically at the 6,6’-positions of the naphthopyranone units [, , ]. Interestingly, the stereoselectivity of this reaction is influenced by a dirigent protein (VdtD), which interacts with VdtB to favor the formation of (-)-viriditoxin over its atropisomer [, , ].
The biological activities of (-)-viriditoxin stem from its ability to interact with specific molecular targets. In bacteria, (-)-viriditoxin has been shown to target FtsZ, a protein essential for cell division [, , , , ]. FtsZ, a structural homolog of eukaryotic tubulin, forms a contractile ring at the site of cell division, mediating the formation of the septum and ultimately leading to cell separation [, , , , ]. (-)-Viriditoxin inhibits the polymerization of FtsZ, disrupting the formation of the Z-ring and consequently inhibiting bacterial cell division [, , , , ]. This mechanism of action makes (-)-viriditoxin a promising candidate for developing novel antibacterial agents that target this essential bacterial protein.
In eukaryotic cells, (-)-viriditoxin has been shown to induce G2/M cell cycle arrest and apoptosis [, , , ]. One proposed mechanism for this activity involves the interaction of (-)-viriditoxin with tubulin, the eukaryotic homolog of FtsZ [, , , ]. Docking studies suggest that (-)-viriditoxin binds to the paclitaxel-binding domain of β-tubulin, potentially interfering with microtubule dynamics and ultimately leading to cell cycle arrest and apoptosis [, , , ].
(-)-Viriditoxin exhibits potent antibacterial activity against a broad spectrum of bacterial species, including clinically relevant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci [, , , , ]. This activity is attributed to its ability to inhibit FtsZ, a protein essential for bacterial cell division [, ].
(-)-Viriditoxin has demonstrated cytotoxic effects against various human cancer cell lines, including lung cancer [, ], prostate cancer [], and ovarian cancer cells []. These effects are mediated through the induction of G2/M cell cycle arrest and apoptosis [, , , ].
(-)-Viriditoxin has shown insecticidal activity against the sheep blowfly, Lucilia cuprina []. This property highlights its potential for developing novel insecticidal agents.
Byssochlamys spectabilis (anamorph Paecilomyces variotii), a fungus known to produce (-)-viriditoxin, has been investigated as a potential biocontrol agent against plant pathogens []. The antifungal activity of this endophytic fungus has been linked to (-)-viriditoxin production, suggesting its potential for controlling plant diseases caused by specific pathogens [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2